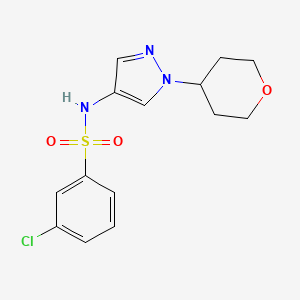![molecular formula C23H28N4O2S B2761351 2-(isopentylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631855-04-4](/img/structure/B2761351.png)
2-(isopentylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isopentylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a sophisticated chemical entity, blending diverse functional groups into a single structure. The compound finds its relevance in various scientific disciplines, particularly in organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
To synthesize this compound, a multi-step process is generally employed:
Formation of the pyrimido[4,5-b]quinoline scaffold: Starting with an appropriate aniline derivative and pyridine-3-carbaldehyde in the presence of a strong acid catalyst, a condensation reaction forms the quinoline core.
Addition of the isopentylthio group: This is typically introduced via a thiolation reaction, where isopentylthiol reacts with the quinoline derivative under mild conditions, often using a base to facilitate nucleophilic substitution.
Industrial Production Methods:
Industrial scale production would likely involve automated batch processes to handle each of the steps with precision and efficiency, ensuring high yields and purity levels suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially converting the sulfur group to a sulfoxide or sulfone.
Reduction: Reduction reactions may target the pyridine ring or quinoline core, depending on the reagents used.
Substitution: The pyridine ring offers sites for electrophilic or nucleophilic substitution, enabling further functionalization.
Common Reagents and Conditions:
Oxidation: Often utilizes oxidizing agents like m-chloroperbenzoic acid (mCPBA) for sulfur oxidation.
Reduction: Employs reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halides, alkylating agents, or nucleophiles can be used in the presence of appropriate catalysts.
Major Products Formed:
Sulfoxide/Sulfone derivatives: through oxidation.
Reduced derivatives: with alterations in the pyridine or quinoline rings.
Substituted derivatives: with new functional groups added to the pyridine ring.
Applications De Recherche Scientifique
Chemistry:
Used in synthetic organic chemistry as a building block for creating more complex molecules.
Biology:
May serve as a probe or intermediate in biochemical assays or studies.
Medicine:
Industry:
Utilized in material science for developing new materials with specific electronic or photochemical properties.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects can vary widely based on the context of its use:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity.
Pathways Involved: Depending on its functionalization, it might influence pathways related to oxidative stress, signaling cascades, or metabolic processes.
Comparaison Avec Des Composés Similaires
Comparison with other quinoline derivatives: This compound's unique combination of a pyridine ring, a quinoline core, and a thioether group distinguishes it from other quinolines, which may lack these structural features.
Similar Compounds: Examples include 4-(pyridin-3-yl)quinoline and 2-thioether-substituted quinolines, each exhibiting varying degrees of reactivity and biological activity.
Propriétés
IUPAC Name |
8,8-dimethyl-2-(3-methylbutylsulfanyl)-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-13(2)7-9-30-22-26-20-19(21(29)27-22)17(14-6-5-8-24-12-14)18-15(25-20)10-23(3,4)11-16(18)28/h5-6,8,12-13,17H,7,9-11H2,1-4H3,(H2,25,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFSPBHAYWIYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CN=CC=C4)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2761269.png)
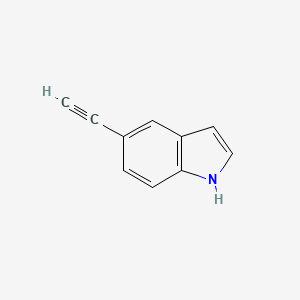
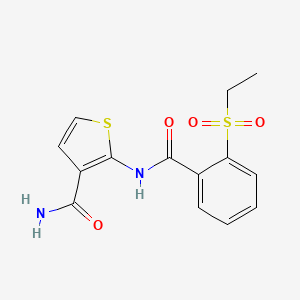
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2761273.png)
![5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B2761274.png)
![6-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2761275.png)

![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B2761278.png)
![1-({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2761280.png)
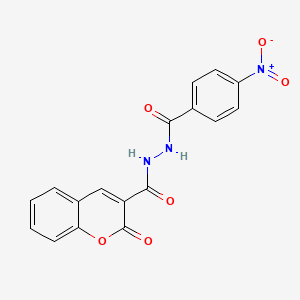
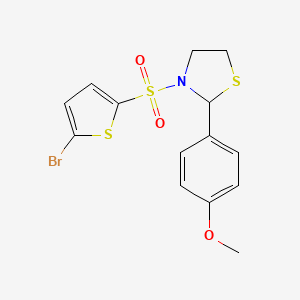
![3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2761286.png)
![1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2761290.png)
